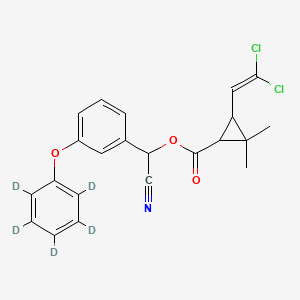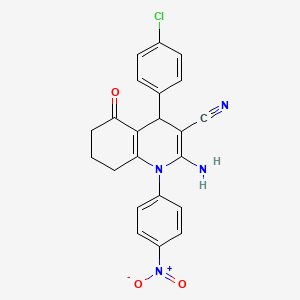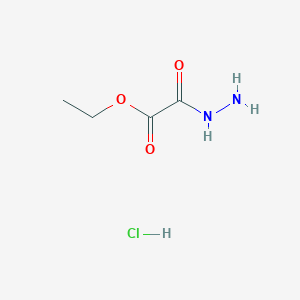
Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride is a chemical compound with the molecular formula C4H9ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazineyl group and an oxoacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C2H5OCOCOCl} + \text{N2H4} \rightarrow \text{C4H9ClN2O3} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazineyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazineyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ethyl 2-oxoacetate derivatives.
Reduction: Formation of ethyl 2-hydrazineyl derivatives.
Substitution: Formation of substituted hydrazineyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride involves its interaction with specific molecular targets. The hydrazineyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydrazineyl-2-oxoacetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-hydrazinyl-2-oxoacetate: Lacks the hydrochloride group but has similar chemical properties.
Hydrazine derivatives: Compounds containing hydrazine groups with varying substituents.
Oxoacetate derivatives: Compounds containing oxoacetate moieties with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H9ClN2O3 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
ethyl 2-hydrazinyl-2-oxoacetate;hydrochloride |
InChI |
InChI=1S/C4H8N2O3.ClH/c1-2-9-4(8)3(7)6-5;/h2,5H2,1H3,(H,6,7);1H |
InChI-Schlüssel |
KVVMEFRQLCMADK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


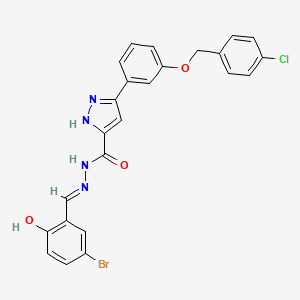
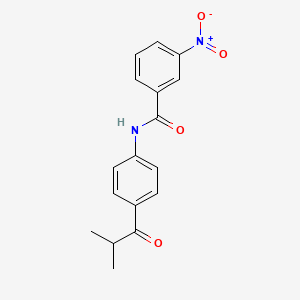



![N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)
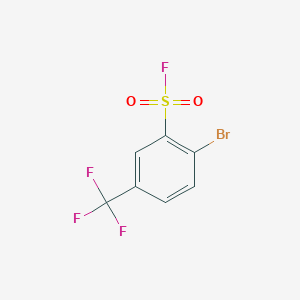
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
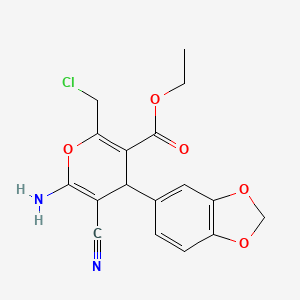
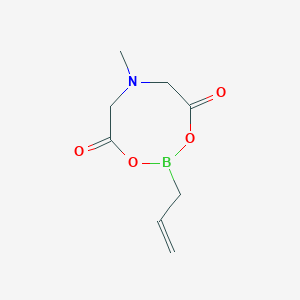

![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
